

how to dissolve and prepare Y4R agonist-2 for experiments

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Application Notes and Protocols for Y4R Agonist-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y4R agonist-2 is a potent and selective agonist for the Neuropeptide Y Receptor Y4 (Y4R), a G protein-coupled receptor (GPCR) involved in various physiological processes, including appetite regulation, energy homeostasis, and gastrointestinal function.[1] This document provides detailed protocols for the dissolution, preparation, and application of **Y4R agonist-2** in common in vitro experimental settings.

Physicochemical Properties

A clear understanding of the physicochemical properties of **Y4R agonist-2** is essential for its effective use in experiments. Key properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C53H81N19O10	PubChem
Molecular Weight	1144.3 g/mol	[2]
Appearance	Lyophilized powder	
Solubility	Soluble in DMSO	[3][4]
Ki for Y4R	0.033 nM	[1]

Storage and Stability

Proper storage of Y4R agonist-2 is crucial to maintain its biological activity.

- Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
- Stock Solutions: Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The
 stability of the stock solution in DMSO at -80°C is expected to be high, though specific
 stability data is not readily available. It is recommended to use freshly prepared dilutions for
 experiments.

Experimental Protocols Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution of **Y4R agonist-2** in dimethyl sulfoxide (DMSO).

Materials:

- Y4R agonist-2 (lyophilized powder)
- Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
- Sterile, nuclease-free microcentrifuge tubes

Procedure:



- Equilibration: Allow the vial of lyophilized **Y4R agonist-2** to equilibrate to room temperature before opening to prevent condensation of moisture.
- Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.
 - Volume (µL) = (Mass of peptide (mg) / Molecular Weight (g/mol)) * 100,000
 - For example, to prepare a 10 mM stock solution from 1 mg of Y4R agonist-2 (MW = 1144.3 g/mol):
 - Volume (μ L) = (1 mg / 1144.3 g/mol) * 100,000 = 87.4 μ L
- Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the lyophilized peptide.
- Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Y4 Receptor-Mediated cAMP Inhibition Assay

This protocol outlines a cell-based assay to measure the inhibition of cyclic AMP (cAMP) production following the activation of the Y4 receptor by **Y4R agonist-2**. The Y4 receptor primarily couples to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Materials:

- CHO-K1 or HEK293 cells stably expressing the human Y4 receptor
- Cell culture medium (e.g., DMEM/F-12) with 10% FBS
- Forskolin
- Y4R agonist-2 stock solution (10 mM in DMSO)



- Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
- cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
- 384-well white microplates

Procedure:

- Cell Seeding: Seed the Y4R-expressing cells into a 384-well white microplate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare a serial dilution of Y4R agonist-2 in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.
- Agonist Stimulation:
 - Aspirate the cell culture medium from the wells.
 - Add the diluted Y4R agonist-2 to the wells.
 - Add a sub-maximal concentration of forskolin (e.g., 1-10 μM, to be optimized for the cell line) to all wells except the negative control to stimulate adenylyl cyclase.
 - Incubate the plate at 37°C for 30 minutes.
- cAMP Measurement: Following the incubation, measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP levels against the log concentration of **Y4R agonist-2** and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 3: Y4 Receptor-Mediated Calcium Mobilization Assay

While the primary signaling pathway for Y4R is through Gi, some studies have suggested a potential coupling to Gq, which would lead to an increase in intracellular calcium. This protocol describes how to measure this potential secondary signaling pathway.



Materials:

- CHO-K1 or HEK293 cells co-expressing the human Y4 receptor and a Gαqi/5 chimera (to force coupling to the PLC pathway)
- Cell culture medium
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Y4R agonist-2 stock solution (10 mM in DMSO)
- 384-well black, clear-bottom microplates
- Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

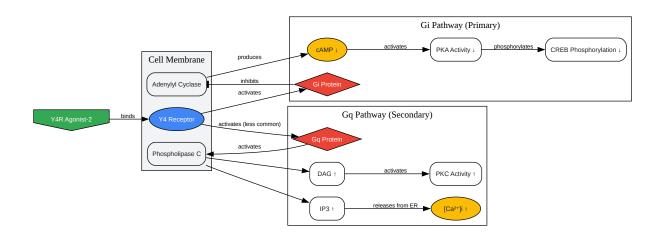
- Cell Seeding: Seed the Y4R/Gαqi/5-expressing cells into a 384-well black, clear-bottom microplate and incubate overnight.
- Dye Loading:
 - Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, often containing probenecid to prevent dye extrusion.
 - Remove the cell culture medium and add the dye loading solution to each well.
 - Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
- Compound Preparation: Prepare a serial dilution of Y4R agonist-2 in assay buffer.
- Calcium Flux Measurement:
 - Place the assay plate in the fluorescence plate reader.
 - Record a baseline fluorescence reading for 10-20 seconds.



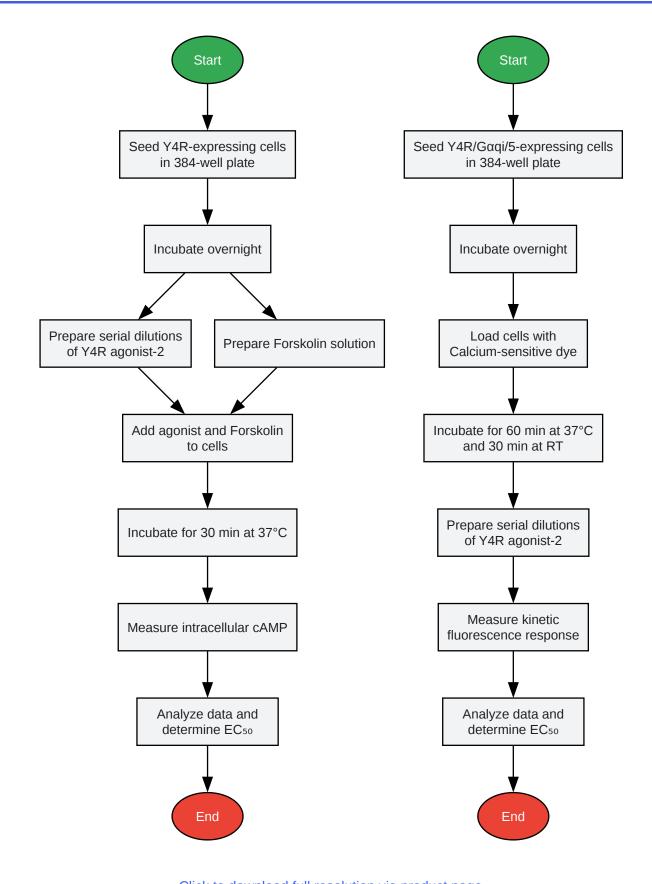
- Add the diluted Y4R agonist-2 to the wells and immediately begin kinetic fluorescence measurements for 2-3 minutes.
- Data Analysis: Analyze the kinetic data by calculating the peak fluorescence response over baseline. Plot the response against the log concentration of **Y4R agonist-2** to determine the EC₅₀ value.

Visualizations Y4 Receptor Signaling Pathway









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